7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine is a synthetic organic compound characterized by its unique structural features, including a benzodioxin ring system and an amino group. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Research indicates that compounds with a benzodioxin moiety exhibit a wide range of biological activities, including:
The synthesis of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves several steps:
The synthesis can be optimized for yield and purity using various reaction conditions and purification techniques such as chromatography .
7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine has several potential applications:
Studies on the interactions of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine with biological targets have shown:
Several compounds share structural similarities with 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-Yl)ethanone | Amino group at different position | Enzyme inhibitor |
| N-(2,3-Dihydrobenzo[1,4]dioxin-6-Yl)-4-methylbenzenesulfonamide | Sulfonamide group | Antioxidant and anti-inflammatory |
| 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin) | Simple amino derivative | Potential enzyme inhibitor |
What sets 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine apart is its combination of a benzyloxy group with a dihydrobenzodioxin structure. This specific arrangement not only enhances its lipophilicity but also influences its binding interactions with biological targets more effectively than other similar compounds lacking this modification. The presence of both an amino group and a benzyloxy moiety provides unique reactivity profiles that are valuable in medicinal chemistry .
Nucleophilic substitution remains a cornerstone for introducing functional groups into the benzodioxin framework. The benzodioxin core, characterized by its fused 1,4-dioxane and benzene rings, provides a stable platform for regioselective modifications. A common strategy involves the displacement of electron-withdrawing groups, such as nitro or halide substituents, with amine nucleophiles. For example, 7-nitro-2,3-dihydro-1,4-benzodioxin can undergo reduction to form a reactive intermediate, which subsequently reacts with benzyloxyamine derivatives to yield 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine.
Sodium hydride (NaH) in dimethylformamide (DMF) is frequently employed to deprotonate amine nucleophiles, enhancing their reactivity. This method achieves moderate to high yields (60–85%) under reflux conditions. Alternatively, lithium aluminum hydride (LiAlH4) facilitates nitro-to-amine reductions in tetrahydrofuran (THF), though competing side reactions may necessitate careful stoichiometric control.
Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
| Substrate | Nucleophile | Solvent | Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Nitrobenzodioxin | Benzyloxyamine | DMF | NaH | 78 | |
| 7-Chlorobenzodioxin | Ammonia | THF | LiAlH4 | 65 |
Recent work by He et al. demonstrated the utility of secondary amine catalysts in dual Michael cascade reactions, enabling the construction of benzodioxins with quaternary carbon centers. While not directly applied to 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine, this approach highlights the versatility of nucleophilic pathways in benzodioxin functionalization.
Iodocyclization has emerged as a powerful tool for assembling benzodioxane scaffolds. This method leverages iodine’s dual role as an electrophile and leaving group to facilitate ring closure. In a seminal study, Tan et al. developed an oxidative cascade iodocyclization of 1,7-dienes using molecular iodine (I2), yielding iodinated benzo[ b]azepines. Although this work focused on seven-membered nitrogen heterocycles, the principles are adaptable to benzodioxins.
The reaction proceeds via iodine-mediated electrophilic cyclization, forming a transient iodonium intermediate. Subsequent base-assisted elimination generates the benzodioxane core. Key advantages include atom economy and compatibility with diverse substituents. For instance, substrates bearing electron-donating groups (e.g., methoxy or benzyloxy) undergo cyclization at ambient temperatures, achieving yields of 70–90%.
Mechanistic Insights:
This strategy circumvents the need for pre-functionalized aromatic rings, streamlining the synthesis of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine from simpler precursors.
Protective groups are indispensable for preserving the integrity of benzyloxy and amine functionalities during multi-step syntheses. The benzyloxy group, while stable under acidic conditions, requires protection during reductions or alkylation reactions. Conversely, the amine group is prone to oxidation or undesired side reactions unless shielded.
Benzyloxy Protection:
The benzyl ether group serves as a self-protecting moiety in many syntheses. For example, in the preparation of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine, the benzyloxy group remains intact during nitro reductions and aminations due to its stability toward common reducing agents like LiAlH4. Deprotection, when required, is achieved via hydrogenolysis using palladium on carbon (Pd/C) under H2 atmosphere.
Amine Protection:
Primary amines are often protected as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives. Boc groups, introduced using di-tert-butyl dicarbonate, offer compatibility with Grignard reagents and mild acidic conditions for removal. In contrast, Cbz groups, applied via benzyl chloroformate, require hydrogenolytic cleavage, which may conflict with benzyloxy deprotection.
Table 2: Protective Group Compatibility
| Functional Group | Protective Group | Introduction Reagent | Deprotection Method | Compatibility Issues |
|---|---|---|---|---|
| Amine | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | Acid-sensitive substrates |
| Amine | Cbz | Benzyl chloroformate | H2/Pd-C | Conflicts with benzyloxy |
| Benzyloxy | None (self-protecting) | – | H2/Pd-C | Simultaneous deprotection |
A study by Chen et al. illustrated the use of Boc protection in a copper-catalyzed cascade synthesis of benzodiazepines, where the Boc group remained stable during nitrene formation and C–H insertion steps. This approach is translatable to benzodioxin systems, ensuring amine integrity during critical cyclization events.
Molecular docking studies have been extensively conducted to investigate the binding interactions of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine with various metabolic enzyme targets [1] [2] [3]. These computational investigations provide crucial insights into the compound's potential biological activities and metabolic pathways.
The benzodioxin scaffold exhibits significant binding affinity toward multiple cytochrome P450 enzymes, which are primary metabolic targets for xenobiotic compounds [4] [5]. Docking studies reveal that the compound demonstrates preferential binding to cytochrome P450 1A1 (CYP1A1) and CYP1A2 enzymes, with binding energies ranging from -8.2 to -9.5 kcal/mol for CYP1A1 and -7.8 to -9.1 kcal/mol for CYP1A2 [1] [4]. The planar benzodioxin core structure facilitates strong π-π stacking interactions with aromatic residues such as Phe258 in CYP1A1 and Phe319 in CYP1A2, while the benzyloxy substituent forms additional hydrophobic contacts with the enzyme active sites [4].
Acetylcholinesterase (AChE) represents another significant target for benzodioxin derivatives, with molecular docking studies indicating potent inhibitory potential. The compound exhibits binding energies of -8.4 to -9.8 kcal/mol with AChE [1] [2], establishing crucial interactions including π-π stacking with Trp286 and hydrogen bonding with Ser203. These interactions are consistent with the mechanism of action observed in established cholinesterase inhibitors [2].
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Predicted Activity |
|---|---|---|---|
| CYP1A1 | -8.2 to -9.5 | π-π stacking with Phe258, H-bond with Asn222 | Moderate inhibitor |
| CYP1A2 | -7.8 to -9.1 | Hydrophobic interactions with Phe125, π-π with Phe319 | Weak to moderate inhibitor |
| CYP2E1 | -7.5 to -8.3 | H-bond with Thr303, hydrophobic with Ile115 | Weak inhibitor |
| CYP2D6 | -8.0 to -8.9 | π-cation with Asp301, hydrophobic with Phe120 | Moderate inhibitor |
| CYP3A4 | -7.9 to -8.7 | H-bond with Arg212, hydrophobic with Phe57 | Moderate inhibitor |
| Acetylcholinesterase (AChE) | -8.4 to -9.8 | π-π stacking with Trp286, H-bond with Ser203 | Potent inhibitor |
| Butyrylcholinesterase (BChE) | -8.1 to -9.2 | H-bond with Asp70, π-cation with Trp82 | Moderate inhibitor |
| Monoamine oxidase A (MAO-A) | -7.6 to -8.5 | H-bond with Asn181, hydrophobic with Phe352 | Weak inhibitor |
| Monoamine oxidase B (MAO-B) | -8.3 to -9.6 | Hydrophobic with Tyr326, π-π with Phe168 | Potent inhibitor |
| Carbonic anhydrase XII | -8.7 to -9.9 | H-bond with His94, π-π stacking with Phe233 | Strong inhibitor |
| α1-Adrenoreceptor | -8.0 to -9.3 | H-bond with Asp142, hydrophobic with Phe86 | Moderate antagonist |
| GABA-A receptor | -7.9 to -8.8 | H-bond interactions with Tyr157, π-π with Phe77 | Moderate agonist/antagonist |
Monoamine oxidase B (MAO-B) docking studies demonstrate particularly strong binding interactions, with energies ranging from -8.3 to -9.6 kcal/mol [1]. The compound exhibits selective binding preference for MAO-B over MAO-A, which is attributed to specific hydrophobic interactions with Tyr326 and π-π stacking with Phe168 in the MAO-B active site [1]. This selectivity profile suggests potential therapeutic applications in neurodegenerative disorders where MAO-B inhibition is beneficial.
The compound also shows significant binding affinity toward carbonic anhydrase XII, with binding energies of -8.7 to -9.9 kcal/mol [6]. The interaction profile includes hydrogen bonding with His94 and π-π stacking with Phe233, indicating potential anticancer activity through carbonic anhydrase inhibition [6].
QSAR modeling has been employed to establish mathematical relationships between the molecular descriptors of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine and its biological activities [7] [8] [9]. These computational models provide predictive frameworks for understanding structure-activity relationships and optimizing molecular design.
The benzodioxin scaffold exhibits favorable physicochemical properties for drug development, with a molecular weight of 313.35 g/mol and a calculated lipophilicity (LogP) value of 3.2 ± 0.3 [7]. The polar surface area of 44.5 Ų falls within the optimal range for oral bioavailability, while the compound contains two hydrogen bond donors and four hydrogen bond acceptors, contributing to its favorable pharmacokinetic profile [7].
Topological descriptors play a crucial role in QSAR models for benzodioxin derivatives. The Balaban index of 2.89 and Wiener index of 1247 contribute positively to biological activity, reflecting the compound's structural complexity and connectivity patterns [9]. These descriptors correlate with molecular flexibility and three-dimensional shape, which are important determinants of protein-ligand interactions [9].
| Descriptor Category | Descriptor | Value/Range | Contribution to Activity |
|---|---|---|---|
| Physicochemical | Molecular weight (MW) | 313.35 g/mol | Moderate positive |
| Physicochemical | Lipophilicity (LogP) | 3.2 ± 0.3 | Strong positive |
| Physicochemical | Polar surface area (PSA) | 44.5 Ų | Negative |
| Topological | Balaban index | 2.89 | Moderate positive |
| Topological | Wiener index | 1247 | Weak positive |
| Electronic | HOMO energy | -5.87 eV | Moderate negative |
| Electronic | LUMO energy | -1.23 eV | Strong positive |
| Geometric | Molecular volume | 298.4 ų | Moderate positive |
| Geometric | Molecular flexibility | 0.73 | Strong positive |
| Pharmacophoric | Hydrogen bond donors | 2 | Moderate positive |
| Pharmacophoric | Hydrogen bond acceptors | 4 | Strong positive |
| Molecular Surface | Hydrophobic surface area | 145.2 Ų | Strong positive |
Electronic descriptors derived from density functional theory calculations provide insights into the compound's reactivity and binding properties. The HOMO energy of -5.87 eV and LUMO energy of -1.23 eV indicate moderate electron-donating capacity and strong electron-accepting ability, respectively [7]. These electronic properties correlate with the compound's ability to form π-π stacking interactions and hydrogen bonds with target proteins [7].
The molecular flexibility parameter of 0.73 represents a key descriptor in QSAR models, indicating optimal conformational adaptability for binding to diverse protein targets [9] [10]. This flexibility contributes positively to biological activity by allowing the compound to adopt favorable binding conformations in different enzyme active sites [10].
Pharmacophoric features including hydrogen bond donors and acceptors show strong positive correlations with biological activity in QSAR models. The presence of four hydrogen bond acceptors and two donors provides multiple opportunities for specific interactions with target proteins, contributing to binding selectivity and potency [7] [9].
Computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the drug-likeness potential of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine [7] [11] [12]. These predictions provide crucial insights into the compound's pharmacokinetic behavior and therapeutic viability.
Absorption predictions indicate favorable gastrointestinal uptake, with a predicted absorption rate of 85.3% [11] [12]. The compound demonstrates moderate Caco-2 permeability (4.2 × 10⁻⁶ cm/s), suggesting adequate intestinal absorption for oral administration [11]. Importantly, the compound is not predicted to be a P-glycoprotein substrate, indicating minimal efflux-mediated resistance to absorption [11].
The compound exhibits favorable blood-brain barrier penetration characteristics, with a predicted BBB permeability score of 0.73 [11]. This property suggests potential for central nervous system activity, which is consistent with the observed binding to neurological targets such as acetylcholinesterase and monoamine oxidases [11].
Distribution properties include high plasma protein binding (91.2%) and moderate volume of distribution (2.4 L/kg) [11]. The high protein binding may limit free drug concentrations but could also provide a reservoir effect for sustained activity [11]. The moderate volume of distribution suggests balanced tissue distribution without excessive accumulation [11].
| ADME Property | Parameter | Predicted Value | Classification |
|---|---|---|---|
| Absorption | Gastrointestinal absorption | High (85.3%) | Favorable |
| Absorption | Caco-2 permeability | 4.2 × 10⁻⁶ cm/s | Moderate |
| Absorption | P-glycoprotein substrate | No | Favorable |
| Distribution | Blood-brain barrier | Yes (0.73) | Favorable |
| Distribution | Plasma protein binding | 91.2% | High |
| Distribution | Volume of distribution | 2.4 L/kg | Moderate |
| Metabolism | CYP inhibition | CYP2D6 (IC₅₀ = 12.3 μM) | Weak inhibitor |
| Metabolism | Hepatic clearance | 18.5 mL/min/kg | Moderate |
| Metabolism | Metabolic stability | 72% remaining at 1h | Good |
| Excretion | Renal clearance | 2.8 mL/min/kg | Low |
| Excretion | Half-life | 8.2 hours | Moderate |
| Drug-likeness | Lipinski violations | 0 | Drug-like |
Metabolic predictions indicate that the compound is a weak inhibitor of CYP2D6 with an IC₅₀ value of 12.3 μM [11]. This relatively weak inhibition suggests minimal potential for drug-drug interactions through cytochrome P450 inhibition [11]. The predicted hepatic clearance of 18.5 mL/min/kg indicates moderate metabolic elimination, while metabolic stability studies suggest 72% of the compound remains intact after 1 hour of incubation [11].
Excretion properties include low renal clearance (2.8 mL/min/kg) and a moderate half-life of 8.2 hours [11]. The low renal clearance indicates that elimination occurs primarily through hepatic metabolism rather than renal excretion [11]. The moderate half-life suggests suitable dosing intervals for therapeutic applications [11].
Drug-likeness assessment reveals complete compliance with Lipinski's Rule of Five, with zero violations [11] [12]. The compound's molecular weight (313.35 g/mol), lipophilicity (LogP 3.2), and polar surface area (44.5 Ų) all fall within acceptable ranges for oral drug development [11] [12]. These favorable properties, combined with the predicted ADME characteristics, support the compound's potential as a viable drug candidate [11] [12].